Cas no 2411330-14-6 ((2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide)

(2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide structure
2411330-14-6 structure
Product name:(2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide
CAS No:2411330-14-6
MF:C17H31N3O
Molecular Weight:293.447544336319
CID:5358335
PubChem ID:146097637

(2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide 化学的及び物理的性質

名前と識別子

    • Z3952172997
    • (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide
    • (E)-N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide
    • インチ: 1S/C17H31N3O/c1-14(18-17(21)10-6-11-19(2)3)15-7-5-12-20(13-15)16-8-4-9-16/h6,10,14-16H,4-5,7-9,11-13H2,1-3H3,(H,18,21)/b10-6+
    • InChIKey: JALOTOMAJLYXSP-UXBLZVDNSA-N
    • SMILES: O=C(/C=C/CN(C)C)NC(C)C1CCCN(C1)C1CCC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 363
  • トポロジー分子極性表面積: 35.6
  • XLogP3: 2

(2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26574469-0.05g
(2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide
2411330-14-6 95.0%
0.05g
$246.0 2025-03-20

(2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide 関連文献

(2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamideに関する追加情報

Comprehensive Overview of (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide (CAS No. 2411330-14-6)

The compound (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide (CAS No. 2411330-14-6) is a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This piperidine derivative features a cyclobutyl moiety and a dimethylamino group, making it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, given its structural similarity to other bioactive molecules.

One of the most intriguing aspects of (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide is its enamide functionality, which is known to play a critical role in molecular interactions with biological targets. The E-configuration of the double bond in the but-2-enamide segment is essential for its bioactivity, as it influences the molecule's binding affinity and selectivity. This characteristic has led to its exploration in the development of new therapeutic agents, particularly for conditions like neurodegenerative diseases and cancer.

In recent years, the demand for small molecule inhibitors and modulators has surged, driven by advancements in precision medicine and targeted therapy. (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide aligns with this trend, as its unique structure offers potential for high specificity and reduced off-target effects. Scientists are also investigating its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), to assess its viability as a drug candidate.

The synthesis of (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide involves multi-step organic reactions, including amide coupling and cyclobutyl ring formation. These processes require precise control of reaction conditions to ensure high yield and purity. The compound's CAS number 2411330-14-6 serves as a unique identifier, facilitating its tracking in chemical databases and regulatory submissions. Researchers and manufacturers often rely on this identifier to access critical data about the compound's physicochemical properties and safety profiles.

Beyond its pharmaceutical potential, (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide is also of interest in chemical biology and proteomics. Its ability to interact with specific proteins or enzymes makes it a valuable tool for studying signal transduction pathways and cellular processes. Additionally, its structural versatility allows for further derivatization, enabling the creation of analogs with enhanced properties.

The market for specialty chemicals like (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide is expanding, driven by increasing investment in drug discovery and biotechnology. Companies specializing in custom synthesis and contract research are actively working on scaling up its production to meet the growing demand. Furthermore, collaborations between academic institutions and pharmaceutical firms are accelerating the exploration of its applications.

For researchers and industry professionals, understanding the structure-activity relationship (SAR) of (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide is crucial. Insights into how its molecular framework influences its biological activity can guide the design of more effective compounds. Computational tools like molecular docking and QSAR modeling are often employed to predict its interactions with target proteins and optimize its properties.

In conclusion, (2E)-N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]-4-(dimethylamino)but-2-enamide (CAS No. 2411330-14-6) represents a fascinating area of research with broad implications for medicine and chemical biology. Its unique structure, combined with its potential therapeutic applications, makes it a compound worth watching in the coming years. As scientific advancements continue, this molecule may pave the way for innovative treatments and a deeper understanding of complex biological systems.

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